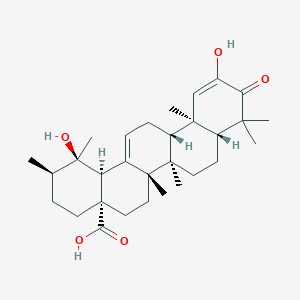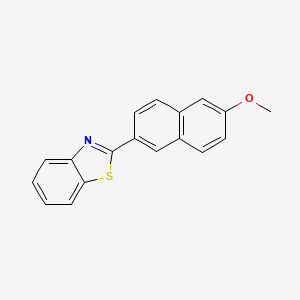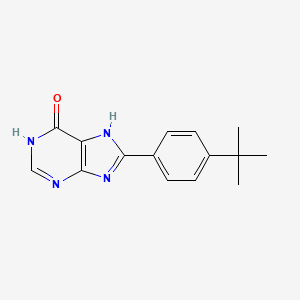
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI), commonly known as TETA, is a chemical compound used in various scientific research applications. TETA is a sulfur-containing organic compound that belongs to the class of thioether compounds. TETA has been extensively studied for its potential use in various fields, including pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of TETA is not fully understood. However, it is believed that TETA exerts its effects by modulating various signaling pathways in the body, including the NF-κB signaling pathway. TETA has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
TETA has been shown to exhibit various biochemical and physiological effects. TETA has been shown to exhibit antioxidant properties by scavenging free radicals in the body. TETA has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. TETA has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TETA has several advantages for use in lab experiments. TETA is a stable compound that can be easily synthesized and purified. TETA is also relatively inexpensive compared to other compounds used in scientific research. However, TETA has some limitations for use in lab experiments. TETA has low solubility in water, which can limit its use in aqueous solutions. TETA can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of TETA. TETA has potential use in the development of novel drugs for the treatment of various diseases. TETA can also be studied for its potential use in material science, including the development of new coatings and adhesives. Further studies are needed to fully understand the mechanism of action of TETA and its potential use in various fields.
Synthesemethoden
TETA can be synthesized by the reaction of thiourea with epichlorohydrin in the presence of a base. The reaction results in the formation of a cyclic intermediate, which is then opened by the addition of a primary or secondary amine. The resulting product is TETA, which can be purified by various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
TETA has been extensively studied for its potential use in various scientific research applications. TETA has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. TETA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. TETA has also been studied for its potential use in agriculture as a plant growth regulator.
Eigenschaften
CAS-Nummer |
120788-03-6 |
|---|---|
Produktname |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Molekularformel |
C10H9N3O |
Molekulargewicht |
0 |
Synonyme |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)


![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)